molecular formula C18H22N2 B11857383 4-(Azepan-1-yl)-N-phenylaniline CAS No. 54480-47-6

4-(Azepan-1-yl)-N-phenylaniline

Cat. No.: B11857383
CAS No.: 54480-47-6
M. Wt: 266.4 g/mol
InChI Key: XRZRLUNQDZUYBS-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-N-phenylaniline is an organic compound that features an azepane ring attached to a phenyl group through an aniline linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-N-phenylaniline typically involves the reaction of aniline with azepane under specific conditions. One common method includes the use of a catalyst to facilitate the nucleophilic substitution reaction between aniline and azepane. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Azepan-1-yl)-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal penetration.

    4-(2-(Azepan-1-yl)ethoxy)phenylmethanol: Used in the synthesis of advanced materials with unique optical properties.

Uniqueness

4-(Azepan-1-yl)-N-phenylaniline stands out due to its specific structural arrangement, which imparts unique chemical and physical properties

Properties

CAS No.

54480-47-6

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-(azepan-1-yl)-N-phenylaniline

InChI

InChI=1S/C18H22N2/c1-2-7-15-20(14-6-1)18-12-10-17(11-13-18)19-16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

XRZRLUNQDZUYBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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